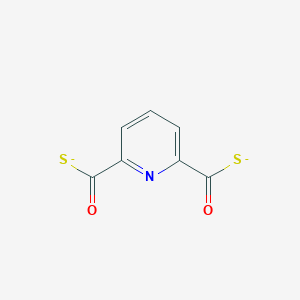

Pyridine-2,6-bis(thiocarboxylate)

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H3NO2S2-2 |

|---|---|

Poids moléculaire |

197.2 g/mol |

Nom IUPAC |

pyridine-2,6-dicarbothioate |

InChI |

InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12)/p-2 |

Clé InChI |

SSRIAMRLMUFTNV-UHFFFAOYSA-L |

SMILES canonique |

C1=CC(=NC(=C1)C(=O)[S-])C(=O)[S-] |

Synonymes |

pyridine-2,6-bis(thiocarboxylate) pyridine-2,6-bis(thiocarboxylic acid) |

Origine du produit |

United States |

Coordination Chemistry of Pyridine 2,6 Bis Thiocarboxylate

General Coordination Modes and Denticity of the Ligand

Pyridine-2,6-bis(thiocarboxylate) is a multidentate ligand, meaning it can bind to a central metal atom through multiple donor atoms. The specific way in which it binds, known as the coordination mode, and the number of donor atoms involved, referred to as its denticity, are key factors that determine the structure and properties of the resulting metal complex.

S,N,S-Tridentate Chelation Patterns

The most common coordination mode for pyridine-2,6-bis(thiocarboxylate) is as a tridentate ligand, where it binds to a metal center through the nitrogen atom of the pyridine (B92270) ring and the sulfur atoms of the two thiocarboxylate groups. This S,N,S-tridentate chelation forms two stable five-membered chelate rings, a structural motif that enhances the stability of the resulting complex. This coordination pattern has been observed in complexes with various transition metals, including palladium. For instance, in the complex (n-Bu4N)[Pd(pdtc)Br], the pdtc dianion acts as an S,N,S-tridentate chelate ligand, forming two strain-free palladacycles. researchgate.netacs.org

Tautomerism and Metal Coordination Selectivity (Thiol vs. Thione Forms)

Pyridine-2,6-bis(thiocarboxylate) can exist in two tautomeric forms: the thiol form and the thione form. researchgate.net This tautomerism plays a crucial role in its coordination chemistry, as the different forms present different donor atoms to the metal center, influencing the coordination mode and the properties of the resulting complex.

The thiol form features a C=S double bond and an S-H single bond, while the thione form has a C=O double bond and a C-S single bond. In solution, these two forms can be in equilibrium. The coordination behavior of the thiocarboxylate ligand is influenced by factors such as the nature of the metal ion and the solvent. nih.govacs.org For instance, in the Ga(III)-photoxenobactin E complex, the thiocarboxylate group coordinates to Ga(III) as either a thiol or a thione form. nih.govacs.org This demonstrates that the metal can selectively coordinate to either the sulfur or the oxygen atom of the thiocarboxylate group, depending on the predominant tautomeric form. nih.govacs.org The study of this tautomeric equilibrium is essential for understanding and predicting the structures and reactivity of metal complexes with this ligand.

Complexation with Transition Metals

The versatile coordination behavior of pyridine-2,6-bis(thiocarboxylate) allows it to form stable complexes with a wide range of transition metals. The electronic configuration and preferred coordination geometry of the metal ion, in conjunction with the ligand's properties, dictate the synthesis, structure, and in some cases, the reactivity of these complexes.

Iron and Cobalt Complexes: Synthesis and Structural Characterization

Pyridine-2,6-bis(thiocarboxylate) and its derivatives form well-defined complexes with iron and cobalt. The synthesis of these complexes often involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. For example, iron(III) complexes with the related pyridine-2,6-dicarboxylic acid have been synthesized from ferric nitrate (B79036). researchgate.net The resulting complexes often exhibit octahedral coordination geometry, with the ligand acting as a tridentate donor. researchgate.netresearchgate.net

Potentiometric and spectrophotometric studies have shown that pyridine-2,6-bis(monothiocarboxylic acid) (pdtc) has a strong affinity for both iron(III) and cobalt(III). nih.gov The stability constants (log K) for the formation of [Fe(pdtc)2]⁻ and [Co(pdtc)2]⁻ have been determined to be 33.36 and 33.93, respectively, highlighting the high stability of these complexes. nih.gov The crystal structures of these complexes reveal a distorted octahedral geometry around the metal center, with two ligand molecules coordinating to the metal ion. rsc.orgnih.govcolab.ws

Copper and Nickel Complexes: Synthetic Routes and Coordination Geometry

Copper and nickel complexes of pyridine-2,6-bis(thiocarboxylate) and its analogs have been extensively studied. Synthetic routes typically involve the reaction of a copper(II) or nickel(II) salt with the ligand. For instance, copper(II) complexes with related pyridine-based ligands have been prepared using template techniques or by direct reaction of a copper(II) salt with the ligand. nih.govnih.govresearchgate.netrsc.orgrsc.orgrsc.org

The coordination geometry of the resulting complexes can vary. Nickel(II), with its d⁸ electron configuration, often forms square-planar or octahedral complexes. figshare.comnih.gov In some cases, nickel(II) may only coordinate to two of the three available donor sites of the pdtc ligand, leading to a tetrahedral complex. researchgate.net The resulting bis(pyridine-2,6-dicarbothioato)nickelate(II) complex is stable only in the absence of oxygen. researchgate.net Copper(II) complexes, on the other hand, can exhibit a range of geometries, including square-pyramidal and distorted octahedral, due to the Jahn-Teller effect. nih.govnih.gov The coordination environment around the copper(II) center can be fine-tuned by the nature of the substituents on the pyridine ring of the ligand. nih.gov

Table 1: Selected Copper and Nickel Complexes with Pyridine-2,6-bis(thiocarboxylate) Analogs and their Properties

| Complex | Metal Ion | Coordination Geometry | Key Features | Reference(s) |

|---|---|---|---|---|

| [Ni(pdtc)]n | Ni(II) | Tetrahedral (polymeric) | Polymerizes via disulfide bridges in air. | researchgate.net |

| [Pd(pdtc)]2 | Pd(II) | Square-planar | Dimeric structure. | researchgate.net |

| [CuLⁿBr₂]·nH₂O | Cu(II) | Square-pyramidal | Mononuclear penta-coordinated chelates. | nih.gov |

| [Ni(Lig²)(OH₂)₃] | Ni(II) | Octahedral | Mononuclear complex with aqua ligands. | nih.gov |

| Cu(bbp)₂₂·2DMF | Cu(II) | Distorted Octahedral | Six-coordinate with two bidentate ligands. | researchgate.net |

Titanium and Zirconium Derivatives: Partial Desulfurization Phenomena

The coordination chemistry of pyridine-2,6-bis(thiocarboxylate) with early transition metals like titanium and zirconium presents an interesting phenomenon of partial desulfurization. Attempts to synthesize bent metallocene complexes of the type Cp₂M(pdtc) (where M = Ti, Zr and Cp = cyclopentadienyl) have resulted in the formation of products where one or both of the thiocarboxylate groups have been partially desulfurized to form carboxylate groups. researchgate.net

In the case of titanocene(IV), two types of desulfurized products have been isolated. In one, desulfurization occurs at only one thiocarboxylate group, yielding a mixed carboxylate-thiocarboxylate ligand. In the other, partial desulfurization occurs at both thiocarboxylate entities. researchgate.net A similar partial desulfurization from both thiocarboxylates is observed for zirconocene(IV). researchgate.net In these desulfurized complexes, the ligand still acts as a tridentate donor, but the coordination to the metal center occurs through the oxygen (and nitrogen) atoms, leaving the sulfur atoms uncoordinated. researchgate.net This desulfurization phenomenon highlights the unique reactivity of the thiocarboxylate group when coordinated to highly reactive early transition metal centers.

Zinc, Silver, and Cadmium Coordination Compounds

The coordination chemistry of pyridine-2,6-bis(thiocarboxylate) (pdtc) with Group 12 metals—zinc, silver, and cadmium—reveals a range of structural motifs and applications. The pdtc ligand, typically acting as a tridentate agent, coordinates to metal centers through the nitrogen atom of the pyridine ring and the sulfur atoms of the thiocarboxylate groups.

Zinc(II) Complexes: The interaction of pdtc with zinc(II) ions leads to the formation of coordination polymers. For instance, one-dimensional zigzag polymeric structures have been observed in complexes of zinc thiocarboxylates with 4,4'-bipyridine (B149096) ligands. In these structures, the zinc atom generally adopts a tetrahedral coordination geometry. nus.edu.sgresearchgate.net The thermal decomposition of these zinc complexes under a nitrogen atmosphere typically results in the formation of cubic zinc sulfide (B99878) (ZnS). nus.edu.sg

Silver(I) Complexes: Silver(I) complexes with pyridine-containing ligands are known to exhibit diverse coordination geometries, including linear, trigonal, and tetrahedral arrangements. nih.gov With multidentate ligands like those derived from pyridine, silver can form mononuclear, polynuclear, and mixed-ligand coordination compounds. nih.gov For example, the reaction of a bridging phosphine (B1218219) ligand, 2,6-bis(diphenylphosphino)pyridine (B1580958), with silver perchlorate (B79767) yields a hetero-trinuclear complex. nih.gov

Cadmium(II) Complexes: Cadmium(II) readily forms complexes with pdtc, leading to the formation of poorly soluble compounds. nih.gov Hydrolysis of these complexes can result in the formation of cadmium sulfide (CdS). nih.gov In coordination polymers involving cadmium thiocarboxylates and 4,4'-bipyridine, one-dimensional zigzag structures are also common, with cadmium(II) typically exhibiting tetrahedral coordination. nus.edu.sgresearchgate.net A notable structural feature in some cadmium complexes is the bridging nature of the thiobenzoate anion, a mode previously unobserved in Group 12 metal compounds. nus.edu.sg The thermal decomposition of these cadmium complexes often yields hexagonal CdS. nus.edu.sg

Table 1: Selected Zinc, Silver, and Cadmium Coordination Compounds with Pyridine-based Ligands

| Compound/Complex Formula | Metal Ion | Key Structural Features | Reference |

| [{Zn(SC{O}Me)2(μ-bpy)}n] | Zn(II) | One-dimensional zigzag polymeric structure, tetrahedral coordination | nus.edu.sg |

| [{Cd(SC{O}Me)2(μ-bpy)}n] | Cd(II) | One-dimensional zigzag polymeric structure, tetrahedral coordination | nus.edu.sg |

| [{Cd2(SC{O}Ph)4(μ-bpy)}n] | Cd(II) | Bridging thiobenzoato ligands with S2,O bonding mode | nus.edu.sg |

| [Fe(CO)4]2Ag(μ-L) (L = 2,6-bis(diphenylphosphino)pyridine) | Ag(I) | Hetero-trinuclear complex, central silver(I) bridging two iron(0) atoms | nih.gov |

| Cd(II)-pdtc complex | Cd(II) | Poorly soluble complex | nih.gov |

Other Transition Metal Systems

Beyond Group 12 metals, pyridine-2,6-bis(thiocarboxylate) and its derivatives form stable complexes with a variety of other transition metals. The versatile tridentate nature of the pdtc ligand allows it to coordinate with metals such as cobalt(II), nickel(II), and copper(II). nih.govresearchgate.net

For instance, coordination compounds of these metals have been synthesized with the ligand 2,6-bis(2,6-diethylphenyliminomethyl)pyridine. In these complexes, the ligand coordinates in a tridentate fashion, and when nitrate salts are used, the nitrate ions can act as chelating ligands to form heptacoordinated compounds. nih.govresearchgate.net

Complexes of pdtc with iron are particularly noteworthy. The ligand binds to both ferrous (Fe²⁺) and ferric (Fe³⁺) ions, forming complexes with distinct colors—the ferrous complex is blue, while the ferric complex is brown. wikipedia.org The ferrous complex is susceptible to oxidation to the ferric form in the presence of air. wikipedia.org

The interaction of pdtc with chromium(VI) results in its reduction to chromium(III), which then forms complexes with pdtc and its hydrolysis products. nih.gov

Complexation with Main Group Metals

Pyridine-2,6-bis(thiocarboxylate) and related pyridine-based ligands have been extensively used to construct organotin(IV) frameworks and supramolecular assemblies. These compounds often exhibit interesting structural features and potential applications. For example, organotin(IV) complexes derived from 2,6-diacetylpyridine (B75352) bis(2-hydroxybenzoylhydrazone) have been synthesized and characterized. nih.gov These complexes are typically seven-coordinated mononuclear species where the doubly deprotonated ligand forms a pentagonal N₃O₂ chelate ring in the equatorial plane, with two axial ligands. nih.gov

Similarly, n-butyltin(IV) complexes with 2-pyridineformamide-derived thiosemicarbazones have been reported. nih.gov The resulting complexes demonstrate the versatility of pyridine-based ligands in stabilizing various geometries around the tin center. nih.gov

Pyridine-2,6-bis(thiocarboxylate) readily reacts with lead(II) and mercury(II) to form poorly soluble complexes. nih.gov The hydrolysis of these complexes leads to the formation of their respective metal sulfides, such as lead sulfide (PbS) and mercury sulfide (HgS). nih.gov

In related systems, the bridging phosphine ligand 2,6-bis(diphenylphosphino)pyridine reacts with mercury(II) acetate (B1210297) and mercury(II) chloride to form hetero-polynuclear complexes. For example, a reaction with mercury(II) acetate can yield a hetero-octanuclear complex and a novel hetero-heptanuclear complex. nih.gov These structures showcase intricate metal-ligand frameworks, with one displaying a square metallic core of iron and mercury atoms. nih.gov

Heterobimetallic and Polynuclear Complexes

The ability of pyridine-2,6-bis(thiocarboxylate) and its analogues to bridge multiple metal centers facilitates the formation of heterobimetallic and polynuclear complexes. The strategic design of ligands and reaction conditions allows for the synthesis of complexes with specific nuclearities and geometries.

A notable example involves the use of 2,6-bis(diphenylphosphino)pyridine as a bridging ligand to synthesize a neutral organometallic ligand, [Fe(CO)₄]₂(μ-L). This ligand, in turn, reacts with silver perchlorate to form a hetero-trinuclear complex and with mercury(II) salts to produce hetero-octanuclear and hetero-heptanuclear complexes. nih.gov These complex structures are consolidated by dative bonding between the metal atoms. nih.gov

The potentially pentadentate ligand 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine has also been shown to form dinuclear and tetranuclear copper(II) complexes, as well as trinuclear nickel(II) complexes through self-assembly processes. nih.gov

Metal-Organic Frameworks (MOFs) Incorporating Pyridine-2,6-bis(thiocarboxylate)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine-2,6-bis(thiocarboxylate) and its dicarboxylate analogue, pyridine-2,6-dicarboxylate (B1240393), are excellent candidates for the construction of MOFs due to their rigid structure and ability to form strong coordination bonds.

The reaction of pyridine-2,6-dicarboxylic acid with copper(II) nitrate in the presence of various N-heterocyclic spacers under hydrothermal conditions can lead to the formation of 1D, 2D, or 3D MOF structures. rsc.org The dimensionality and topology of the resulting framework are dependent on the nature of the spacer used. rsc.org For instance, with a 4,4'-bipyridine spacer, a 2D network can be formed. rsc.org

Similarly, MOFs have been constructed using bis-pyridyl-bis-urea ligands and zinc(II) salts, where the solvent used during crystallization can significantly influence the final structure. researchgate.net The combination of pyridyl-containing ligands with other linkers, such as polycarboxylates, is a strategy to create mixed-ligand MOFs with potentially novel properties. universityofgalway.ie

Advanced Characterization and Spectroscopic Analysis of Complexes

Single Crystal X-ray Diffraction Studies for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials. For complexes of pyridine-2,6-bis(thiocarboxylate) and its dicarboxylate analogues, this technique provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Studies on related pyridine-dicarboxylate complexes have revealed a variety of coordination modes and geometries. For instance, three novel Thallium(III) complexes synthesized from pyridine (B92270) dicarboxylic acid derivatives were characterized by single-crystal X-ray diffraction. nih.gov Two of the complexes were found to be isostructural, exhibiting a disordered square anti-prismatic geometry, while the third adopted a distorted tricapped triangular prism arrangement. nih.gov In these Tl(III) complexes, the pyridine-2,6-dicarboxylate (B1240393) ligands coordinate in a tridentate fashion through two oxygen atoms and one nitrogen atom. nih.gov In the case of two eight-coordinated Tl(III) complexes, the anionic parts feature the pyridine-dicarboxylate ligand coordinating to the metal center along with two water molecules, resulting in a disordered square anti-prismatic geometry. nih.gov

The versatility of the pyridine-dicarboxylate scaffold is further demonstrated in the formation of supramolecular structures. A proton transfer compound derived from pyridine-2,6-bis(monothiocarboxylic) acid and 2-aminopyridine (B139424) forms a supramolecular network assembled through non-covalent interactions, including H-bonding and π-π stacking, as revealed by its crystal structure. tuwien.at Similarly, the crystal structure of a palladium complex, (n-Bu4N)[Pd(pdtc)Br], has also been determined, contributing to the understanding of pdtc's coordination chemistry. acs.org The solid-state architectures of different polymorphs and hydrates of pyridine-2,6-dicarboxylic acid have also been explored, highlighting the competition between different intermolecular synthons. rsc.org

Table 1: Selected Crystal Structure Data for Pyridine-Dicarboxylate Analogue Complexes

| Compound/Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| (2-apyH)(pdtcH) | - | - | Supramolecular network via H-bonding and π-π interactions. | tuwien.at |

| C1 & C2 | Tl(III) | Disordered square anti-prismatic | Eight-coordinated Tl(III) with one ligand and two water molecules. | nih.gov |

| C3 | Tl(III) | Distorted tricapped triangular prism | Nine-coordinated Tl(III) with three tridentate ligands. | nih.gov |

| (n-Bu4N)[Pd(pdtc)Br] | Pd(II) | Not specified | Crystal structure determined. | acs.org |

Vibrational Spectroscopy (FTIR) for Ligand-Metal Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the interactions between a ligand and a metal ion. Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of bond formation and can indicate the coordinating atoms.

In the characterization of pyridinedicarboxylate-Tb(III) complexes, FTIR spectra revealed key insights into the ligand-metal binding. nih.gov The coordination of the terbium ion through the carboxyl groups was confirmed, and bands at 1373 cm⁻¹ and 1369 cm⁻¹ were assigned to the stretching vibration of the complexes' pyridine ring. nih.gov Crucially, peaks observed around 428 cm⁻¹ and 420 cm⁻¹ were attributed to the stretching vibrations of N→Tb bonds, indicating that the nitrogen atom of the pyridine ring participates in the coordination. nih.gov Similarly, in thiocyanate (B1210189) complexes of group 12 metals with pyridine-2-carboxamide, IR data correlated well with the solid-state structures, and the diagnostic vibrational bands were compared to those of the free ligand. researchgate.net

Table 2: Characteristic FTIR Bands (cm⁻¹) for Pyridinedicarboxylate-Tb(III) Complexes

| Complex | ν(Pyridine Ring) | ν(N→Tb) | Reference |

| TbPDC (1) | 1373 | 428 | nih.gov |

| Tb(PDC)₃ (2) | 1369 | 420 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR are routinely used to elucidate the structure of pyridine-2,6-bis(thiocarboxylate) complexes.

The ¹H and ¹³C NMR spectra of a proton transfer compound derived from pyridine-2,6-bis(monothiocarboxylic) acid were used for its characterization in solution. tuwien.at For pyridinedicarboxylate-Tb(III) complexes, ¹H-NMR analysis showed a multiplet between 8.440 and 8.236 ppm, assigned to the H4 proton of the pyridine ring. nih.gov A broad peak at 4.452 ppm was assigned to the H3 and H5 protons, and these assignments indicated the formation of both Tb-O and Tb→N bonds in the complex. nih.gov The characterization of various pyridine-2,6-dicarboxamide derivatives and their complexes frequently relies on both ¹H and ¹³C NMR spectroscopy to confirm their structures. mdpi.commdpi.com For example, the ¹³C NMR spectrum of N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide showed characteristic peaks at 162.9, 158.3, 147.1, and 21.8 ppm, corresponding to different carbon atoms in the molecule. mdpi.com

Table 3: Selected ¹H and ¹³C NMR Data for Pyridine-based Ligands and Complexes

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| Pyridinedicarboxylate-Tb(III) Complex | ¹H | 8.440 - 8.236 | H4 of pyridine ring | nih.gov |

| Pyridinedicarboxylate-Tb(III) Complex | ¹H | 4.452 | H3 and H5 of pyridine ring | nih.gov |

| N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | ¹H | 12.24, 12.15 | -NH- | mdpi.com |

| N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | ¹H | 8.47–8.38 | aromatic | mdpi.com |

| N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | ¹³C | 162.9, 162.8 | C=O | mdpi.com |

| N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | ¹³C | 21.8 | -CH₃ | mdpi.com |

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for studying complexes with interesting photophysical properties.

The UV-Vis absorption spectra of pyridinedicarboxylate-Tb(III) complexes display broad, intense absorption bands between 220 and 300 nm. nih.gov These bands, with peaks around 272 and 280 nm, are attributed to π-π* transitions within the ligand, which align with their observed excitation spectra. nih.gov The stability of certain Tl(III) complexes was confirmed by UV-Vis spectral analysis over time. nih.gov

Complexes of lanthanide ions with pyridine-dicarboxylate and its derivatives are often luminescent. The pyridinedicarboxylate-Tb(III) complexes exhibit the characteristic emission wavelengths of the Tb³⁺ ion upon excitation. nih.gov The photophysical properties of europium(III) complexes with pyridine-2,6-dicarboxylic acid have also been studied, revealing very long luminescence lifetimes of 2.31 ms (B15284909) in the solid state and up to 3.23 ms in ethanol (B145695) solution for a phenanthroline-containing adduct. rsc.org This latter complex also showed a significant quantum yield of 36.1% in ethanol solution. rsc.org These properties highlight the potential of such complexes in applications like high-powered liquid laser media. rsc.org

Table 4: Photophysical Properties of Lanthanide-Pyridinedicarboxylate Complexes

| Complex | λₑₓ (nm) | λₑₘ (nm) | Luminescence Lifetime (ms) | Quantum Yield (%) | Reference |

| TbPDC | 270 | 545, 585, 622 | - | - | nih.gov |

| Na[Eu(dipic)₂·3H₂O]·4H₂O (solid) | - | - | 2.31 | - | rsc.org |

| Na[Eu(dipic)₂·phen]·H₂O (in ethanol) | - | - | 3.23 | 36.1 | rsc.org |

Mass Spectrometry Techniques (ESI-MS, HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and confirming the composition of newly synthesized complexes. Electrospray ionization (ESI-MS) is a soft ionization technique particularly well-suited for analyzing coordination compounds.

ESI-MS has been instrumental in characterizing the products of reactions involving pyridine-2,6-bis(thiocarboxylic acid). For instance, it was used to confirm the formation of Cr(III):pdtc complexes following the reduction of Cr(VI). nih.gov The technique was also crucial in identifying the chemical structures of compounds formed during the initial reactions of selenite (B80905) and tellurite (B1196480) with pdtc, which involves the formation of zero-valent pdtc selenides and tellurides. asm.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions, as demonstrated in the characterization of C-3-substituted derivatives of pyridine-2,4-dicarboxylic acid. nih.gov The characterization of pyridinedicarboxylate-Tb(III) complexes and various dicarboxamide derivatives has also been supported by ESI-MS data. nih.govmdpi.com

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. It provides information on the formal potentials of redox couples and the reversibility of electron transfer processes.

The electrochemical behavior of Tl(III) complexes with pyridine dicarboxylic acid derivatives was investigated using cyclic voltammetry in a potential range of +1.5 to –1.5 V. nih.gov The study identified irreversible redox couples for the three complexes. nih.gov Research has also shown that metal complexes of pdtc with cobalt and copper are capable of cycling between different redox states. nih.gov Furthermore, a detailed study on a series of bis(imino)pyridine Co(II) complexes demonstrated that their redox properties are heavily influenced by solvent polarity and the electronic nature of the ligand substituents. rsc.org The reversible Co(II)/Co(III) oxidation potentials for these complexes spanned a range of nearly 750 mV in acetonitrile, highlighting the tunability of their electrochemical behavior. rsc.org

Table 5: Cyclic Voltammetry Data for Tl(III)-Pyridinedicarboxylate Analogue Complexes

| Complex | E⁰’ (V) | Ec (V) | EA (V) | Reference |

| C1 | 0.109 | -0.363 | 0.472 | nih.gov |

| C2 | -0.051 | -0.271 | 0.220 | nih.gov |

| C3 | 0.244 | -0.337 | 0.581 | nih.gov |

| Potentials measured versus Ag/AgCl. |

Other Specialized Spectroscopic Probes

Beyond the standard suite of spectroscopic techniques, other specialized methods can provide unique insights into the properties and applications of pyridine-2,6-bis(thiocarboxylate) complexes.

Energy-dispersive X-ray spectrometry (EDS) has been used in conjunction with electron microscopy to analyze the elemental composition of precipitates formed from the interaction of pdtc with various metals and metalloids. nih.govnih.gov For example, EDS confirmed the formation of respective metal sulfides from the hydrolysis of pdtc complexes with Hg, Cd, Pb, and As(III). nih.gov It was also used to identify selenium and tellurium in precipitates formed by the reduction of their oxyanions by pdtc. asm.org

Furthermore, the unique spectroscopic properties of these complexes can be harnessed for specific applications. The luminescent pyridinedicarboxylate-Tb(III) complexes have been developed as probes for monitoring adenosine-5'-triphosphate (B57859) (ATP). nih.gov The luminescence of the terbium complex is quenched by ATP, allowing for its quantification in aqueous solutions. nih.gov This demonstrates how the fundamental spectroscopic characteristics of these compounds can be translated into practical analytical tools. nih.gov

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| pdtc | Pyridine-2,6-bis(thiocarboxylate) |

| (2-apyH)(pdtcH) | 2-aminopyridinium 6-carboxypyridine-2-carbothioate |

| (n-Bu4N)[Pd(pdtc)Br] | Tetrabutylammonium bromo(pyridine-2,6-dicarbothioato)palladate(II) |

| Pyridine-2,6-dicarboxylic acid | Pyridine-2,6-dicarboxylic acid |

| TbPDC | Terbium(III) Pyridine-2,6-dicarboxylate complex |

| Na[Eu(dipic)₂·3H₂O]·4H₂O | Sodium bis(pyridine-2,6-dicarboxylato)europate(III) heptahydrate |

| Na[Eu(dipic)₂·phen]·H₂O | Sodium bis(pyridine-2,6-dicarboxylato)(1,10-phenanthroline)europate(III) monohydrate |

| N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide |

| 2-aminopyridine | Pyridin-2-amine |

| Adenosine-5'-triphosphate | Adenosine-5'-triphosphate |

| 1,10-phenanthroline | 1,10-phenanthroline |

Computational and Theoretical Chemistry

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding of pyridine-based ligands like pyridine-2,6-bis(thiocarboxylate). DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties.

For instance, studies on related pyridine (B92270) dicarboxylic acid derivatives using DFT with basis sets like 6-311G(d,p) have been employed to analyze their molecular and electronic properties. wikipedia.org These calculations help in understanding the planarity of the molecule, a crucial factor in its interaction with metal centers. Analysis of bond lengths and angles provides a detailed picture of the molecular geometry. For example, in a study of various pyridine dicarboxylic acids, DFT calculations showed that all structures are nearly planar, with some exceptions for the hydrogen atoms in certain isomers. wikipedia.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the reactivity of the molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key parameter for molecular stability and reactivity. In related pyridine derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to participate in chemical reactions. wikipedia.org

Table 1: Example of Calculated Quantum Chemical Descriptors for 2,3-Pyridinedicarboxylic Acid using DFT

| Parameter | Value |

|---|---|

| EHOMO (eV) | -7.021 |

| ELUMO (eV) | -2.254 |

| Energy Gap (ΔE) (eV) | 4.767 |

| Ionization Potential (I) (eV) | 7.021 |

| Electron Affinity (A) (eV) | 2.254 |

Data sourced from a study on pyridine dicarboxylic acids. wikipedia.org

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic absorption spectra of molecules. rsc.org It provides insights into the excited states of molecules and the nature of electronic transitions.

The application of TDDFT to pyridine derivatives and their metal complexes helps in understanding their photophysical properties. For instance, TDDFT calculations have been used to study the excited-state hydrogen bonding in clusters of 2-pyridone, a related heterocyclic compound. nih.gov Such studies can elucidate how electronic excitation affects the geometry and stability of intermolecular interactions.

While specific TDDFT spectral data for pyridine-2,6-bis(thiocarboxylate) is not available in the provided search results, the methodology allows for the prediction of the absorption maxima (λmax) and the corresponding oscillator strengths (f). This information is crucial for interpreting experimental UV-Vis spectra and understanding the electronic transitions involved, such as n→π* and π→π* transitions. The performance of different DFT functionals, such as B3LYP, CAM-B3LYP, and PBE0, can be assessed by comparing the calculated spectra with experimental data for related compounds. rsc.org

Natural Bonding Orbital (NBO) Analysis for Understanding Bonding Nature

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in detail. It provides information about charge distribution, hybridization, and delocalization of electron density within a molecule.

For pyridine-2,6-bis(thiocarboxylate), NBO analysis would be instrumental in characterizing the C-S and C=O bonds of the thiocarboxylate groups and the N-C bonds within the pyridine ring. It would also provide insights into the lone pairs on the nitrogen and sulfur atoms, which are crucial for coordination with metal ions.

Computational Studies on Tautomeric Equilibria in Metal Complexes

Pyridine-2,6-bis(thiocarboxylate) can potentially exist in different tautomeric forms, especially when complexed with metal ions. Computational studies are valuable for investigating these tautomeric equilibria, which can be difficult to probe experimentally.

While direct computational studies on the tautomeric equilibria of pyridine-2,6-bis(thiocarboxylate) metal complexes were not found, research on related systems highlights the utility of these methods. For example, DFT calculations can be used to determine the relative energies of different tautomers and the transition states connecting them. This information helps in understanding which tautomeric form is most stable under different conditions and how the metal ion influences the equilibrium. The solvent environment can also be included in these calculations to provide a more realistic model.

Molecular Modeling and Simulation Approaches for Complex Prediction

Molecular modeling and simulation techniques are powerful tools for predicting the three-dimensional structures of metal complexes of pyridine-2,6-bis(thiocarboxylate) and for studying their dynamic behavior. These methods are particularly useful when experimental structural data, such as from X-ray crystallography, is unavailable.

Furthermore, molecular modeling can be employed to study the interactions between the metal complex and other molecules, which is relevant for understanding its biological activity or its role in materials science.

Applications in Catalysis and Materials Science

Precursors for Advanced Materials

The ability of Pyridine-2,6-bis(thiocarboxylate) to chelate with metal ions makes it a valuable single-source precursor for the synthesis of advanced materials, particularly metal sulfide (B99878) nanomaterials.

Single-source precursors are compounds that contain all the necessary elements for the formation of the desired material, which can simplify the synthesis process and offer better control over the stoichiometry of the final product. acs.org Pyridine-2,6-bis(thiocarboxylate) serves as an excellent example of such a precursor for metal sulfides.

When PDTC reacts with various metal and metalloid ions, it forms poorly soluble complexes. nih.gov The subsequent hydrolysis of these complexes leads to the formation of their respective metal sulfides. nih.gov This method has been demonstrated for a range of metals, including mercury, cadmium, and lead, as well as the metalloid arsenic. nih.gov

A notable application is in the formation of selenium and tellurium nanomaterials. nih.govnih.gov The reaction of PDTC with selenite (B80905) and tellurite (B1196480) oxyanions results in the formation of insoluble pdtc-selenide and pdtc-telluride compounds. nih.govnih.gov These intermediates then hydrolyze, releasing nanometer-sized particles of elemental selenium or tellurium. nih.govnih.gov This process has been observed to occur both extracellularly and intracellularly in bacterial cultures. nih.gov

The following table details the nanomaterials generated using Pyridine-2,6-bis(thiocarboxylate) as a precursor:

| Metal/Metalloid Ion | Intermediate Complex | Resulting Nanomaterial |

| Selenite | PDTC-selenide | Elemental Selenium |

| Tellurite | PDTC-telluride | Elemental Tellurium |

| Mercury(II) | PDTC-mercury complex | Mercury Sulfide |

| Cadmium(II) | PDTC-cadmium complex | Cadmium Sulfide |

| Lead(II) | PDTC-lead complex | Lead Sulfide |

| Arsenic(III) | PDTC-arsenic complex | Arsenic Sulfide |

| Chromium(VI) | PDTC-chromium(III) complex | Chromium Sulfide |

This table was generated based on data from the text.

Pyridine-based scaffolds are of significant interest in the development of optoelectronic materials due to their inherent electronic and optical properties, such as conjugation, absorption, and emission. rsc.orgtaylorfrancis.comnih.gov Various derivatives of pyridine (B92270), such as 2,6-bis(2-anilinoethynyl)pyridine and thiophene-2,4,6-triaryl pyridine, have been synthesized and investigated for applications in this field. rsc.orgtaylorfrancis.com However, based on a review of the current scientific literature, there is no specific information available on the use or investigation of Pyridine-2,6-bis(thiocarboxylate) for the development of optoelectronic materials.

Electrical and Luminescent Materials

The unique electronic structure of Pyridine-2,6-bis(thiocarboxylate) and its ability to form stable complexes with various metals make it a candidate for the development of novel electrical and luminescent materials. Research into metal thiocarboxylate complexes has indicated their potential to form polymeric compounds with interesting electrical and luminescent features. nih.gov

The redox properties of metal complexes are central to their electrical behavior. Studies on titanocene (B72419) and zirconocene (B1252598) complexes of Pyridine-2,6-bis(thiocarboxylate) have included investigations into their redox properties. researchgate.net While specific conductivity data for materials based purely on this ligand are not extensively detailed in the available literature, the exploration of redox behavior is a fundamental step in assessing their potential for applications such as charge transport or sensing.

For comparison, the electrochemical properties of related Thallium(III) complexes with pyridine-2,6-dicarboxylate (B1240393) derivatives have been studied. These studies provide insights into the redox couples of similar structures, which can be indicative of the potential electrochemical activity of Pyridine-2,6-bis(thiocarboxylate) complexes.

Table 1: Electrochemical Data for Thallium(III) Complexes with Pyridine-2,6-dicarboxylate Derivatives

| Complex | Redox Couple (E⁰ˊ, V) |

|---|---|

| C1 | 0.109 |

| C2 | -0.051 |

| C3 | 0.244 |

Data is for analogous pyridine-2,6-dicarboxylate complexes and is provided for comparative purposes.

In terms of luminescent properties, the electronic absorption and emission spectra of titanocene and zirconocene complexes of Pyridine-2,6-bis(thiocarboxylate) have been studied. researchgate.net The ligand itself can act as a sensitizer, absorbing energy and transferring it to the metal center, which then luminesces. This "antenna effect" is particularly relevant in the context of lanthanide complexes, where the direct excitation of the metal ion is often inefficient. While detailed studies on the luminescence of Pyridine-2,6-bis(thiocarboxylate) with lanthanides are not as prevalent as for its dicarboxylate counterpart, the fundamental principles suggest its potential in creating luminescent materials for applications in lighting, displays, and sensing.

Gas Storage Applications in MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas and tunable pore sizes make them promising candidates for a variety of applications, including gas storage. The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF.

While the use of Pyridine-2,6-bis(thiocarboxylate) as a linker in MOFs for gas storage is not extensively documented in publicly available research, the closely related ligand, pyridine-2,6-dicarboxylate, has been widely employed for this purpose. MOFs constructed from pyridine-2,6-dicarboxylate have demonstrated the ability to store various gases, including hydrogen, carbon dioxide, and methane. The nitrogen atom of the pyridine ring and the carboxylate groups provide multiple coordination sites, leading to robust frameworks with accessible pores for gas molecules.

The potential for Pyridine-2,6-bis(thiocarboxylate) to form similar porous frameworks is suggested by the report of a supramolecular organotin(IV) framework derived from this ligand. orcid.org The presence of the sulfur atoms in the thiocarboxylate groups, in place of the oxygen atoms in the dicarboxylate, would be expected to influence the coordination chemistry and the electronic properties of the resulting MOF. This could potentially lead to frameworks with different pore environments and affinities for specific gases.

For illustrative purposes, the gas adsorption capacities of MOFs based on the analogous pyridine-2,6-dicarboxylate ligand are presented below. These values highlight the potential for this class of ligands in gas storage applications.

Table 2: Gas Adsorption in MOFs with Pyridine-2,6-dicarboxylate Ligand

| MOF Material | Gas Adsorbed | Adsorption Capacity (cm³/g or wt%) | Conditions |

|---|---|---|---|

| A specific Cu-based MOF | H₂ | ~1.5 wt% | 77 K, 1 atm |

| A specific Zn-based MOF | CO₂ | ~80 cm³/g | 273 K, 1 atm |

Data is for analogous pyridine-2,6-dicarboxylate-based MOFs and is provided to illustrate potential applications.

Further research into the synthesis and characterization of MOFs using Pyridine-2,6-bis(thiocarboxylate) as a primary or secondary linker is needed to fully explore their gas storage capabilities and to understand how the substitution of sulfur for oxygen impacts the framework's properties.

Mechanistic Studies of Biological and Environmental Interactions

Pyridine-2,6-bis(thiocarboxylate) as a Siderophore and Metal Chelator in Microbial Systems

Initially identified for its iron-binding capabilities, PDTC is a versatile metal chelator. rsc.org It forms complexes with a wide array of metals, influencing their solubility, mobility, and toxicity in microbial environments. asm.orgnih.gov While it aids in the uptake of essential metals, it can also detoxify harmful ones by forming insoluble precipitates. nih.govasm.org

Iron Uptake and Transport Mechanisms

Under iron-limiting conditions, bacteria like Pseudomonas stutzeri KC secrete PDTC to acquire iron. wikipedia.orgnih.gov PDTC has a strong affinity for both ferrous (Fe²⁺) and ferric (Fe³⁺) iron, forming stable complexes. wikipedia.org The ferric complex is brown, while the ferrous complex is blue; the latter oxidizes to the ferric form in the presence of air. wikipedia.org An interesting characteristic of PDTC is that only its iron complexes are water-soluble, which contributes to its selectivity for iron transport. wikipedia.org

The transport of the Fe:PDTC complex into the bacterial cell is a regulated process. In Pseudomonas putida, the expression of PdtK, the outer membrane receptor for the PDTC-iron complex, is repressed by the presence of iron. nih.gov This regulation ensures that the cell does not accumulate toxic levels of iron.

Redox Processes Mediated by Pyridine-2,6-bis(thiocarboxylate) Metal Complexes

The thiol groups within the PDTC molecule endow it with redox activity, allowing it to participate in the reduction of various metal and metalloid oxyanions. This capability extends the function of PDTC beyond simple chelation to active detoxification through chemical transformation.

Chromium(VI) Reduction to Chromium(III)

PDTC is capable of reducing the highly toxic and mobile chromium(VI) to the less toxic and less mobile chromium(III). nih.govepa.gov This reduction has been observed in both bacterial cultures of Pseudomonas stutzeri KC and in abiotic reactions with chemically synthesized PDTC. nih.govepa.gov The resulting Cr(III) then forms complexes with PDTC and its hydrolysis products. These complexes can slowly release Cr(III) as chromium sulfide (B99878) and potentially chromium(III) oxides. nih.govepa.gov The ability of PDTC-producing strains to tolerate higher concentrations of chromium compared to non-producing mutants highlights the protective role of this siderophore. nih.gov

Selenium and Tellurium Oxyanion Reduction and Precipitation

PDTC plays a crucial role in the detoxification of toxic selenium and tellurium oxyanions. nih.govnih.govbohrium.com It reduces selenite (B80905) (SeO₃²⁻) and tellurite (B1196480) (TeO₃²⁻) to their elemental forms, Se⁰ and Te⁰, which are insoluble and precipitate out of solution. asm.orgnih.gov This process involves the formation of zero-valent PDTC selenides and tellurides, which then hydrolyze to release nanoparticles of elemental selenium or tellurium. nih.gov

The reduction process is facilitated by the thiol groups of PDTC and potentially its hydrolysis product, hydrogen sulfide (H₂S). asm.orgnih.gov Studies with Pseudomonas stutzeri KC have shown both extracellular precipitation and internal deposition of these metalloids. nih.gov The wild-type strain, which produces PDTC, exhibits higher tolerance to selenite and tellurite toxicity than a mutant strain that cannot produce the siderophore. nih.gov

Environmental Remediation Strategies Involving Pyridine-2,6-bis(thiocarboxylate)

The unique properties of PDTC make it a promising agent for environmental remediation. nih.gov Its ability to chelate and precipitate a wide range of heavy metals and metalloids, coupled with its capacity to mediate redox transformations of toxic species, offers potential applications in treating contaminated environments. nih.govnih.gov

Culture filtrates of P. stutzeri KC containing PDTC have been shown to be effective in removing selenite and precipitating elemental selenium and tellurium from solution. nih.gov This suggests that the extracellularly produced PDTC can be harnessed for bioremediation purposes. Furthermore, PDTC forms poorly soluble complexes with other toxic heavy metals such as mercury, cadmium, lead, and arsenic, leading to their precipitation. nih.gov Hydrolysis of these complexes subsequently forms their respective metal sulfides. nih.gov The protective effect of PDTC against the toxicity of these metals has been demonstrated in various microbial strains. nih.gov

The ability of PDTC to reduce Cr(VI) to Cr(III) is another key feature for environmental remediation, as Cr(III) is significantly less harmful and can be more easily removed from water through precipitation. nih.govepa.govmdpi.com The involvement of PDTC in an extracellular pool of thiols that facilitate redox processes for detoxification suggests a broader role in protecting microbial communities from a range of environmental pollutants. nih.gov

Enzymatic Activation of Sulfur and Thiocarboxylate Pathways

The formation of the two thiocarboxylate moieties in PDTC is a key biosynthetic event. Mechanistic studies, primarily based on genetic evidence and analogies to other siderophore biosynthetic pathways, point towards a multi-step process involving the activation of a precursor molecule followed by the transfer of sulfur.

A proposed biosynthetic route commences with pyridine-2,6-dicarboxylic acid, a known bacterial metabolite. It is suggested that this precursor undergoes activation through adenylation, a common strategy in non-ribosomal peptide synthetase (NRPS) systems. This activation step is thought to be catalyzed by an acyl-adenyltransferase homolog, an enzyme encoded within the pdt gene cluster, which would convert the carboxylic acid groups into highly reactive acyl-adenylate intermediates. This prepares the molecule for the subsequent nucleophilic attack by a sulfur donor.

The identity of the immediate sulfur donor and the precise mechanism of its transfer remain areas of active investigation. However, the pdt gene cluster contains several genes, including pdtF, pdtG, pdtH, pdtI, and pdtJ, which are homologous to sulfur transferases. It is hypothesized that these enzymes are responsible for mobilizing sulfur from a cellular source, such as cysteine, and delivering it to the activated pyridine-2,6-dicarboxylate (B1240393).

This process may be analogous to the biosynthesis of other thiocarboxylated natural products, where a dedicated sulfur carrier protein is often involved. In such systems, a sulfurtransferase first forms a persulfide on its own cysteine residue, which is then transferred to a carrier protein. This sulfur-charged carrier protein then interacts with the downstream biosynthetic machinery to deliver the sulfur to the activated substrate. While a specific sulfur carrier protein has not been definitively identified for PDTC biosynthesis, the presence of multiple sulfur transferase homologs suggests a complex and tightly regulated sulfur relay system.

The regulation of the pdt gene cluster is also a critical aspect of PDTC production. The expression of the biosynthetic genes is controlled by a transcriptional activator, PdtC, which belongs to the AraC/XylS family of regulators. This ensures that the production of this iron-scavenging molecule is tightly linked to the iron availability in the bacterium's environment.

Detailed Research Findings

While direct biochemical characterization of all the Pdt enzymes is not yet complete, genetic studies have provided significant insights into their putative functions. The table below summarizes the key genes within the pdt cluster predicted to be involved in the enzymatic activation of sulfur and thiocarboxylate pathways.

| Gene | Predicted Function | Homology | Role in PDTC Biosynthesis |

| pdtF | Sulfur transferase | Similar to other bacterial sulfur transferases | Predicted to be involved in the mobilization and transfer of sulfur for thiocarboxylate formation. |

| pdtG | Sulfur transferase | Similar to other bacterial sulfur transferases | Likely works in concert with other Pdt sulfur transferases in the sulfur relay pathway. |

| pdtH | Sulfur transferase | Similar to other bacterial sulfur transferases | Part of the enzymatic machinery for incorporating sulfur into the PDTC molecule. |

| pdtI | Dehydratase/Oxidoreductase | May be involved in the modification of the pyridine (B92270) ring or the precursor molecule. | |

| pdtJ | Acyl-adenyltransferase | Similar to adenylation domains of NRPSs | Proposed to activate the carboxyl groups of pyridine-2,6-dicarboxylic acid via adenylation. |

| pdtC | AraC/XylS family transcriptional activator | AraC/XylS family regulators | Regulates the expression of the pdt biosynthetic genes in response to iron levels. |

The study of the pdt gene cluster and the enzymes it encodes provides a fascinating glimpse into the specialized metabolic capabilities of Pseudomonas. Further biochemical characterization of the Pdt enzymes will be crucial to fully elucidate the intricate mechanisms of sulfur activation and transfer in the biosynthesis of this important siderophore.

Future Directions and Emerging Research Avenues

Novel Ligand Architectures and Derivatives

The foundational structure of pyridine-2,6-bis(thiocarboxylate) (pdtc) offers a versatile scaffold for the development of novel ligand architectures. Researchers are exploring modifications to the pyridine (B92270) ring and the thiocarboxylate groups to fine-tune the electronic and steric properties of the ligand. These modifications aim to enhance selectivity for specific metal ions, improve stability, and introduce new functionalities.

One area of focus is the synthesis of derivatives with substituents on the pyridine ring. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density at the nitrogen atom, thereby influencing the coordination strength and redox properties of the resulting metal complexes. nih.gov Similarly, the incorporation of bulky groups can create specific spatial arrangements around the metal center, which is crucial for controlling catalytic activity and selectivity.

Another promising avenue is the derivatization of the thiocarboxylate groups. Replacing the sulfur atoms with other donor atoms like selenium or converting the carboxylic acid groups to amides or esters can lead to ligands with distinct coordination preferences and reactivity. mdpi.comnih.gov For example, pyridine-2,6-dicarboxamide derivatives have been shown to be effective chelating agents for a variety of metal cations and anions. mdpi.comnih.gov The synthesis of chiral derivatives of pdtc is also an emerging area, with potential applications in asymmetric catalysis and chiral recognition. mdpi.com

The exploration of multidentate ligands incorporating the pdtc framework is another exciting direction. Linking multiple pdtc units together or combining them with other chelating moieties can result in ligands capable of forming polynuclear or higher-coordinate metal complexes with unique structural and functional properties. nih.govnih.gov These novel ligand architectures are expected to find applications in areas such as supramolecular chemistry, materials science, and bioinorganic chemistry.

Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the structure-property relationships of pyridine-2,6-bis(thiocarboxylate) and its metal complexes necessitates the application of advanced spectroscopic and structural characterization techniques. While traditional methods like X-ray crystallography and NMR spectroscopy remain indispensable, researchers are increasingly employing more sophisticated tools to probe the electronic structure, bonding, and dynamics of these systems. mdpi.comresearchgate.net

For instance, advanced mass spectrometry techniques, such as electrospray ionization-mass spectrometry (ESI-MS), have been instrumental in identifying and characterizing the various metal-pdtc complexes formed in solution. nih.gov This has been particularly useful in studying the speciation of pdtc with different metal ions and in elucidating the mechanisms of metal detoxification by pdtc-producing bacteria. nih.govasm.org

Energy-dispersive X-ray spectroscopy (EDS) has been used in conjunction with electron microscopy to determine the elemental composition of precipitates formed by the reaction of pdtc with toxic metalloids like selenium and tellurium. asm.orgnih.gov This has provided direct evidence for the reduction of these metalloids to their elemental forms. asm.orgnih.gov

Computational methods, such as Density Functional Theory (DFT), are also playing an increasingly important role in complementing experimental studies. nih.gov DFT calculations can provide insights into the optimized geometries, electronic structures, and spectroscopic properties of pdtc and its metal complexes, aiding in the interpretation of experimental data and guiding the design of new ligands and catalysts. nih.gov

Future research will likely see the increased application of techniques like X-ray absorption spectroscopy (XAS) and resonance Raman spectroscopy to probe the local coordination environment and electronic transitions in metal-pdtc complexes with greater detail. In-situ and time-resolved spectroscopic methods will also be crucial for studying the kinetics and mechanisms of catalytic reactions and biological processes involving pdtc.

Expanding Catalytic Scope

Metal complexes of pyridine-2,6-bis(thiocarboxylate) and its derivatives have shown promise as catalysts in a variety of chemical transformations. A significant area of future research will be to expand their catalytic scope to new and challenging reactions.

One promising direction is the development of pdtc-based catalysts for oxidation reactions. Copper(II) complexes of pyridine-2,6-diimine ligands, which are structurally related to pdtc, have been shown to mimic the activity of catechol oxidase, an enzyme involved in the aerobic oxidation of polyphenols. nih.gov By tuning the electronic properties of the ligand, it may be possible to develop highly efficient and selective pdtc-based catalysts for a range of oxidative processes, including the oxidation of alkanes and alcohols. consensus.appunl.pt

Another area of interest is the use of pdtc metal complexes in carbon dioxide reduction. Transition metal complexes with terdentate ligands derived from diacetylpyridine (B91181) have been investigated for their electrocatalytic activity towards CO2 reduction. researchgate.net The pdtc ligand, with its similar tridentate coordination motif, could offer a platform for the design of new catalysts for this important transformation.

Furthermore, the unique redox properties of some metal-pdtc complexes, such as the ability of Co(pdtc)2 and Cu(pdtc) to cycle between different redox states, suggest their potential application in redox-mediated catalysis. nih.gov This could include reactions like atom transfer radical polymerization (ATRP) or other controlled radical polymerization techniques.

The development of heterogeneous catalysts by immobilizing pdtc metal complexes on solid supports or incorporating them into metal-organic frameworks (MOFs) is another important research avenue. This approach can lead to more robust and recyclable catalysts with improved performance.

Exploration in Advanced Functional Materials

The versatile coordination chemistry and interesting physicochemical properties of pyridine-2,6-bis(thiocarboxylate) make it an attractive building block for the construction of advanced functional materials.

One of the most promising areas is the development of metal-organic frameworks (MOFs) incorporating pdtc or its derivatives as organic linkers. d-nb.inforesearchgate.netrsc.org MOFs are crystalline porous materials with potential applications in gas storage and separation, catalysis, and sensing. d-nb.info The use of pdtc as a linker can introduce specific functionalities into the MOF structure, such as redox activity or selective metal-binding sites. Researchers are exploring the synthesis of mixed-ligand MOFs that combine pdtc with other organic linkers to create materials with tailored properties. d-nb.inforsc.org

The development of pdtc-based polymers and sensors is another active area of research. Conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and shown to exhibit selective ion-sensing properties. rsc.org For example, a polymer sensor based on a meta-substituted pyridine derivative demonstrated high selectivity for palladium ions. rsc.org The incorporation of the pdtc moiety into polymer backbones could lead to new materials with enhanced sensing capabilities for a range of metal ions.

Furthermore, the ability of pdtc to form nanoparticles upon interaction with certain metalloids, such as selenium and tellurium, opens up possibilities in the field of nanotechnology. nih.govasm.org The physical and chemical properties of these pdtc-precipitated elemental nanoparticles are being investigated for potential applications in areas like electronics and nanomedicine. asm.org

Deepening Understanding of Biological Roles and Mechanisms

Pyridine-2,6-bis(thiocarboxylate) is a naturally occurring siderophore produced by certain bacteria, playing a crucial role in iron acquisition. asm.orgwikipedia.org However, its biological activities extend beyond iron chelation, and a key area for future research is to deepen our understanding of its diverse biological roles and the underlying mechanisms.

One important aspect is its involvement in the detoxification of heavy metals and metalloids. nih.govasm.org Pdtc has been shown to protect microorganisms from the toxic effects of mercury, cadmium, lead, arsenic, selenium, and tellurium. nih.govasm.orgnih.gov The proposed mechanism involves the reduction and precipitation of these toxic elements, often as insoluble sulfides or elemental nanoparticles. nih.govasm.orgnih.gov Further studies are needed to fully elucidate the biochemical pathways involved in these detoxification processes and to explore the potential of pdtc-producing bacteria for bioremediation applications. asm.org

The ability of pdtc to form redox-active metal complexes suggests a potential role in cellular redox processes. nih.gov The Co(pdtc)2 and Cu(pdtc) complexes, for example, can cycle between different oxidation states, which could be relevant to electron transfer reactions in biological systems. nih.gov Investigating the interactions of pdtc and its metal complexes with cellular components like enzymes and nucleic acids will be crucial to unraveling these potential roles.

Moreover, while pdtc itself facilitates iron uptake, its derivatives could be explored for their potential as therapeutic agents. nih.gov For instance, derivatives of pyridine-2,6-dicarboxamide have been investigated for their neuroprotective and anticancer activities. mdpi.com By modifying the pdtc structure, it may be possible to develop compounds with selective biological activities, such as antimicrobial or enzyme-inhibitory properties.

Q & A

Q. Table 1: Comparison of Bromination Methods

| Method | Solvent/Conditions | Yield Range | Advantages |

|---|---|---|---|

| A | Solid-state, H₂O | 91–95% | Higher yields, eco-friendly isolation |

| B | Diethyl ether | 74–81% | Scalable but lower efficiency |

What spectroscopic techniques are used to characterize PDTC and its derivatives?

Answer:

Structural validation relies on:

- ¹H/¹³C NMR : Confirms substituent positioning and electronic environment (e.g., carbonyl signals at δ 160–180 ppm) .

- IR spectroscopy : Identifies thiocarboxylate (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- Mass spectrometry : Molecular ion peaks align with calculated m/z values (e.g., [M+H]⁺ for 4c at m/z 589) .

- Elemental analysis : Validates purity (>95% C/H/N/S compliance) .

How does PDTC function as a siderophore in microbial systems?

Answer:

PDTC acts as a secondary siderophore in Pseudomonas spp., facilitating metal uptake under iron-limited conditions:

- Zinc assimilation : PDTC production is differentially regulated by Zn²⁺ (10–50 μM), repressing pyoverdine but not PDTC synthesis in P. putida DSM 3601 .

- Metal chelation : Forms stable complexes with Fe³⁺, Zn²⁺, and Cu²⁺, enhancing bioavailability while mitigating toxicity .

What is PDTC’s role in the bioremediation of chlorinated compounds?

Answer:

PDTC catalyzes anaerobic dehalogenation of carbon tetrachloride (CCl₄) via two pathways:

- Reductive dechlorination : Converts CCl₄ to CO₂ and non-volatile products in Pseudomonas stutzeri KC .

- Mechanistic validation : Use isotopic labeling (¹³CCl₄) and GC-MS to track intermediates (e.g., chloroform, dichloromethane) .

How can researchers resolve contradictions in PDTC’s metal-binding properties across studies?

Answer:

Discrepancies in metal affinity (e.g., Fe³⁺ vs. Zn²⁺ prioritization) arise from experimental conditions. Mitigation strategies include:

- Isothermal titration calorimetry (ITC) : Quantifies binding constants under varying pH/metal concentrations .

- X-ray absorption spectroscopy (XAS) : Resolves coordination geometry (e.g., octahedral vs. tetrahedral metal-PDTC complexes) .

What experimental approaches study PDTC’s catalytic dehalogenation mechanisms?

Answer:

Key methodologies include:

- Gene knockout studies : Disrupt pdt gene clusters in P. stutzeri KC to assess PDTC’s role in CCl₄ transformation .

- Electrochemical assays : Measure redox potentials of PDTC-metal complexes to identify electron transfer pathways .

What are key considerations for reproducibility in PDTC synthesis?

Answer:

- Purity control : Use anhydrous solvents (e.g., dry toluene) during Claisen condensation to prevent hydrolysis .

- Reaction monitoring : Track bromination progress via TLC (Rf = 0.6 in hexane/ethyl acetate 7:3) .

- Batch consistency : Standardize NBS stoichiometry (2:1 molar ratio to substrate) to minimize variability .

How does PDTC interact with transition metals to influence redox reactions?

Answer:

PDTC-metal complexes mediate electron shuttling in environmental systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.